Benzenesulfonic acid, 5-amino-2-(phenylamino)-

Description

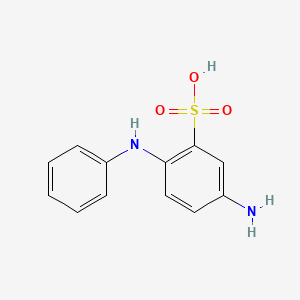

Benzenesulfonic acid, 5-amino-2-(phenylamino)- (CAS RN: 91-30-5) is a sulfonated aromatic compound with the molecular formula C₁₂H₁₂N₂O₃S and a molecular weight of 264.30 g/mol . Its structure features a sulfonic acid group (-SO₃H) at position 1, an amino group (-NH₂) at position 5, and a phenylamino (-NHPh) substituent at position 2 (Figure 1). This substitution pattern confers distinct electronic and steric properties, influencing its solubility, acidity, and reactivity. The compound is utilized in pharmaceutical intermediates and specialty dyes, often as its sodium salt (CAS RN: 40306-23-8) for enhanced solubility .

Properties

IUPAC Name |

5-amino-2-anilinobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10/h1-8,14H,13H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLOSPCJTPLXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059021 | |

| Record name | Benzenesulfonic acid, 5-amino-2-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-30-5 | |

| Record name | 5-Amino-2-(phenylamino)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 5-amino-2-(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Anilinometanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Anilinometanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 5-amino-2-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 5-amino-2-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-anilinobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Anilinometanilic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YU7B7YH38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Similar compounds such as aminosalicylic acid have been known to target mycobacterium tuberculosis.

Biochemical Analysis

Biochemical Properties

Benzenesulfonic acid, 5-amino-2-(phenylamino)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain sulfonation enzymes, which catalyze the transfer of sulfonate groups to other molecules. This interaction is crucial for the synthesis of sulfonated compounds, which are important in various biochemical pathways .

Cellular Effects

Benzenesulfonic acid, 5-amino-2-(phenylamino)- influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of benzenesulfonic acid, 5-amino-2-(phenylamino)- involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of certain sulfonation enzymes, thereby affecting the synthesis of sulfonated compounds. Additionally, it can influence gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzenesulfonic acid, 5-amino-2-(phenylamino)- can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of benzenesulfonic acid, 5-amino-2-(phenylamino)- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of the compound have been associated with cellular toxicity, leading to cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biochemical response .

Metabolic Pathways

Benzenesulfonic acid, 5-amino-2-(phenylamino)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by sulfonation enzymes, leading to the formation of sulfonated metabolites. These metabolites can further participate in other biochemical pathways, affecting the overall metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of benzenesulfonic acid, 5-amino-2-(phenylamino)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of benzenesulfonic acid, 5-amino-2-(phenylamino)- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the cytoplasm, where it can interact with metabolic enzymes and affect cellular metabolism .

Biological Activity

Benzenesulfonic acid, 5-amino-2-(phenylamino)-, also known as 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, is a compound of increasing interest in medicinal and synthetic chemistry due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃N₃O₃S

- Molecular Weight : 279.31 g/mol

- Melting Point : Approximately 244 °C

The compound features both sulfonic and amino groups, contributing to its reactivity and potential biological activity. Its structural characteristics make it suitable for various applications in organic synthesis and medicinal chemistry.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzenesulfonic acid derivatives. For example, derivatives of this compound have shown promising activity against Staphylococcus aureus , with specific interactions noted with clumping factor A, a virulence factor critical for bacterial adhesion and infection .

Table 1: Antibacterial Activity of Derivatives

| Compound | Target Bacteria | IC50 (μM) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 12.5 |

| Compound 2 | Escherichia coli | 15.3 |

| Benzenesulfonic acid derivative | Staphylococcus aureus | 9.4 |

2. Inhibition of Human Neutrophil Elastase (hNE)

Benzenesulfonic acid, 5-amino-2-(phenylamino)- has been evaluated for its inhibitory effects on human neutrophil elastase (hNE), an enzyme implicated in various inflammatory diseases. A derivative of this compound demonstrated moderate inhibitory activity with an IC50 value of 35.2 μM. This suggests potential therapeutic applications in conditions characterized by excessive neutrophil activity.

3. Antiparasitic Activity

In addition to antibacterial properties, the compound has shown potential antiparasitic effects against Plasmodium falciparum , the causative agent of malaria. Molecular docking studies indicated that certain derivatives exhibit better interactions with dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway critical for the survival of the parasite .

Table 2: Antiparasitic Activity

| Compound | Target Parasite | IC50 (μM) |

|---|---|---|

| Compound A | Plasmodium falciparum (3D7 strain) | 5.14 |

| Compound B | Plasmodium falciparum (FCR-3 strain) | >1 |

Toxicological Profile

While exploring the biological activities, it is crucial to consider the safety profile of benzenesulfonic acid derivatives. Toxicological assessments indicate that these compounds may exhibit low systemic toxicity due to poor absorption characteristics . However, some studies have reported skin sensitization at certain concentrations, necessitating careful handling during synthesis and application.

Case Studies

- Skin Sensitization Study : A guinea pig study indicated positive results for skin sensitization at concentrations above 10% but negative at lower concentrations . This highlights the importance of concentration in assessing safety.

- Carcinogenicity Assessment : Long-term exposure studies in animal models revealed potential renal toxicity and neoplasms at high doses, suggesting that while the compound has therapeutic potential, its safety must be rigorously evaluated .

Scientific Research Applications

Biochemical Applications

-

Enzyme Interaction :

- Benzenesulfonic acid, 5-amino-2-(phenylamino)- interacts with various enzymes, particularly sulfonation enzymes. This interaction is crucial for the synthesis of sulfonated compounds, which play significant roles in various biochemical pathways .

-

Cell Signaling and Gene Expression :

- The compound can modulate cell signaling pathways and gene expression by influencing transcription factors. It has been observed to affect cellular metabolism by altering the activity of metabolic enzymes .

- Pharmacokinetics :

Toxicology and Safety Assessments

- Studies indicate that at higher doses, benzenesulfonic acid, 5-amino-2-(phenylamino)- can exhibit toxic effects, including cellular toxicity leading to cell death and tissue damage .

- Regulatory assessments have classified it as harmful if swallowed and may cause allergic skin reactions .

Case Study 2: Metabolic Pathways

Research has demonstrated that benzenesulfonic acid, 5-amino-2-(phenylamino)- participates in various metabolic pathways through its interactions with enzymes essential for its metabolism. It can be metabolized by sulfonation enzymes leading to the formation of sulfonated metabolites that influence overall metabolic flux within cells .

Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenesulfonic Acids

4-Amino-4′-nitrostilbene-2,2′-disulfonic acid (CAS RN: Not specified)

- Structure: Contains two sulfonic acid groups (-SO₃H) and a nitro (-NO₂) group on a stilbene backbone.

- Properties : Higher acidity (due to dual -SO₃H groups) and enhanced conjugation compared to the target compound, making it suitable as a dye intermediate .

- Applications : Used in textile dyes for improved lightfastness.

5-Amino-2,4-dimethylbenzenesulfonic acid (CAS RN: 133-78-8)

- Structure: Methyl groups at positions 2 and 4, with an amino group at position 3.

- Properties : Increased lipophilicity (LogP: 2.79) due to methyl substituents, reducing water solubility compared to the target compound .

- Applications : Intermediate in agrochemical synthesis.

5-Acetamido-3-amino-2-methoxybenzenesulfonic acid (CAS RN: 70900-30-0)

Diaminobiphenyl Derivatives

Benzidine-2,2′-disulfonic acid (CAS RN: Not specified)

Nitro-Substituted Analogs

5-Amino-2-nitrobenzenesulfonic acid, ammonium salt (CAS RN: 71411-69-3)

Diazotized and Coupled Derivatives

Iron complexes with diazotized derivatives (CAS RN: 72207-77-3)

Key Data Tables

Table 1: Physicochemical Properties

| Compound (CAS RN) | Molecular Weight | LogP | Solubility | Key Substituents |

|---|---|---|---|---|

| 5-Amino-2-(phenylamino)- (91-30-5) | 264.30 | -1.24* | Moderate (H₂O) | -NH₂, -NHPh, -SO₃H |

| 4-Amino-4′-nitrostilbene-2,2′- | 464.39 | -3.10 | High (Polar solvents) | Dual -SO₃H, -NO₂ |

| 5-Amino-2,4-dimethyl- (133-78-8) | 201.22 | 2.79 | Low (Organic) | -CH₃, -NH₂, -SO₃H |

| 5-Acetamido-3-amino-2-methoxy- (70900-30-0) | 260.27 | 0.45 | Moderate (DMSO) | -NHCOCH₃, -OCH₃, -SO₃H |

Research Findings and Trends

- Fluorescence Modulation: Derivatives like 5-amino-2-(phenylamino)-benzenesulfonic acid enhance fluorescence quantum yields (e.g., from 16% to 80%) when protonated, suggesting utility in optoelectronics .

- Environmental Impact : Sulfonated aromatics, including the target compound, show slow biodegradation, necessitating advanced wastewater treatment .

- Synthetic Innovations: Diazotization and coupling reactions remain critical for producing azo dyes and metal complexes, with newer methods focusing on reducing toxic byproducts .

Preparation Methods

Direct Sulfonation of Aniline Derivatives

Starting materials such as 2-(phenylamino)aniline undergo sulfonation under controlled conditions. The amino and phenylamino groups act as ortho/para directors, guiding sulfonic acid group placement. Reaction conditions include:

Post-sulfonation, the product is neutralized to form sodium or potassium salts for stability.

Sequential Amination and Coupling Reactions

Nitration and Reduction

Nitration introduces nitro groups at specific positions, which are later reduced to amino groups. For example:

- Nitration : 2-(Phenylamino)benzenesulfonic acid is nitrated at position 5 using a nitric acid-sulfuric acid mixture.

- Reduction : Catalytic hydrogenation (H2/Pd-C) or Fe/HCl reduces the nitro group to an amino group.

Table 1: Nitration and Reduction Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Nitration | HNO3/H2SO4 (1:3) | 0–5°C | 75–85 |

| Reduction | Fe/HCl (aq.) | 60–80°C | 90–95 |

Diazotization and Coupling

The phenylamino group is introduced via diazotization of aniline derivatives followed by coupling:

- Diazotization : Aniline is treated with NaNO2/HCl at 0–5°C to form a diazonium salt.

- Coupling : The diazonium salt reacts with 5-aminobenzenesulfonic acid under alkaline conditions (pH 8–10).

Key Consideration : pH control ensures regioselective coupling at position 2.

Alkaline Hydrolysis of Sulfonic Acid Intermediates

Patents DE19651040A1 and DE19651040C2 describe high-pressure alkaline hydrolysis to convert 2-amino-5-alkylbenzenesulfonic acids into phenolic intermediates. While this method primarily yields phenols, adapting it for 5-amino-2-(phenylamino)benzenesulfonic acid requires retaining the sulfonic acid group.

Reaction Parameters

- Alkali : 80% KOH or NaOH

- Temperature : 200–300°C

- Pressure : 15–20 bar

- Molar ratio : 10:1 to 15:1 (KOH:sulfonic acid).

Mechanism : The sulfonic acid group resists hydrolysis under these conditions, while alkyl or nitro substituents are modified.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Confirmation

- ¹H/¹³C NMR : Validates structural integrity. Key peaks include:

- Mass Spectrometry (MS) : Molecular ion at m/z 264.3 [M–H]⁻.

Table 2: Analytical Data for 5-Amino-2-(Phenylamino)Benzenesulfonic Acid

| Method | Key Findings | Source |

|---|---|---|

| ¹H NMR | 7.2 ppm (phenylamino protons) | |

| HPLC | Purity >98% (retention time: 8.2 min) | |

| Elemental Analysis | C: 54.5%, H: 4.5%, N: 10.6% |

Industrial-Scale Optimization

Solvent-Free Sulfonation

Minimizing solvent use reduces waste and improves yield:

- Oleum concentration : 25% SO3 ensures complete sulfonation without side products.

- Batch reactors : Nickel autoclaves withstand high-temperature/pressure conditions.

Emerging Methodologies

Buchwald–Hartwig Amination

Palladium-catalyzed coupling introduces phenylamino groups directly:

Microwave-Assisted Synthesis

Reduces reaction time for nitration and coupling steps:

- Microwave power : 300 W

- Time : 15–30 minutes (vs. 6–8 hours conventionally).

Q & A

Q. Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.